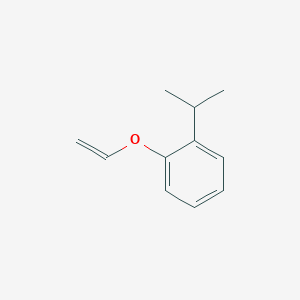

1-(Ethenyloxy)-2-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

34573-87-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-ethenoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H14O/c1-4-12-11-8-6-5-7-10(11)9(2)3/h4-9H,1H2,2-3H3 |

InChI Key |

FPCXSBBSDRUIAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC=C |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 1 Ethenyloxy 2 Propan 2 Yl Benzene and Its Derivatives

Electrophilic Addition Reactions

Electrophilic addition reactions to the vinyl moiety of 1-(ethenyloxy)-2-(propan-2-yl)benzene proceed readily, driven by the formation of a stabilized carbocation intermediate.

Acid-Catalyzed Hydrolysis and Acetal (B89532) Formation

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds through a defined mechanistic pathway. For this compound, the reaction is initiated by the protonation of the terminal (β) carbon of the vinyl group. This step is typically the rate-determining step of the reaction. The protonation results in the formation of a carbocation on the α-carbon, which is significantly stabilized by resonance with the adjacent oxygen atom's lone pair and the 2-isopropylphenyl group.

This resonance-stabilized oxocarbenium ion is then rapidly attacked by a water molecule, acting as a nucleophile. The resulting intermediate is a hemiacetal. Hemiacetals are generally unstable under acidic conditions and quickly decompose to yield an aldehyde and an alcohol. In this specific case, the products are acetaldehyde (B116499) and 2-isopropylphenol (B134262).

If the reaction is carried out in the presence of an alcohol (ROH) instead of water, the nucleophilic attack on the carbocation intermediate is performed by the alcohol molecule. This leads to the formation of a mixed acetal as the final product, following the deprotonation of the intermediate.

Halogenation and Hydrohalogenation Pathways

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. The initial step involves the electrophilic attack of the proton (H+) on the β-carbon of the double bond. acs.orgresearchgate.net This regioselectivity is dictated by the formation of the more stable carbocation at the α-position, which is stabilized by resonance from both the ether oxygen and the aromatic ring. acs.org In the second step, the halide ion (X-) acts as a nucleophile and attacks the carbocation, forming a stable α-haloether product. organic-chemistry.org Due to the high stability of the intermediate carbocation, rearrangements are not expected.

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond proceeds through a different mechanism involving a cyclic halonium ion intermediate. The alkene's π-bond attacks one halogen atom, displacing the other as a halide ion. masterorganicchemistry.com A three-membered ring, the halonium ion, is formed. The displaced halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the ring (backside attack). masterorganicchemistry.com This Sₙ2-like ring-opening results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. In the case of this compound, the nucleophilic attack by the halide will preferentially occur at the more substituted α-carbon, which bears a greater partial positive charge.

Transition Metal-Catalyzed Transformations

The vinyl group in this compound is an excellent substrate for a variety of transition metal-catalyzed reactions, enabling the formation of complex molecular architectures through C-N and C-C bond formation.

Hydroamination Reactions and Catalytic Mechanisms

The transition metal-catalyzed addition of an N-H bond across the double bond of vinyl ethers represents an efficient method for synthesizing nitrogen-containing compounds. Palladium catalysts have proven effective for the intermolecular hydroamination of vinyl ethers. nih.govku.edu The mechanism proposed for palladium-catalyzed hydroamination of vinyl ethers with sulfonamides is distinct from that observed for less acidic amines with styrenes. nih.govku.edu

It is suggested to proceed via a Brønsted base catalysis pathway. In this mechanism, a low-valent palladium(0) complex acts as a base, becoming protonated by the relatively acidic amine (e.g., a sulfonamide). nih.gov This generates a palladium hydride species and the anionic amide nucleophile. The palladium hydride can then coordinate with the vinyl ether, followed by insertion to create an alkylpalladium intermediate. Subsequent nucleophilic attack by the amide anion on this intermediate yields the hydroamination product and regenerates the palladium(0) catalyst. nih.gov This pathway is notably inhibited by the presence of strong acids, which contrasts with hydroamination mechanisms for vinylarenes that often require acid co-catalysts. ku.eduberkeley.edu

| Catalyst System | Amine Type | Proposed Key Intermediate | Mechanistic Feature |

| Pd(0) Complex | Sulfonamide | Palladium Hydride | Pd(0) acts as a Brønsted base; reaction inhibited by acid. nih.govku.edu |

| Pd(II)/DPPF/TfOH | Alkylamine (with Vinylarenes) | η³-Arylethyl Palladium Complex | Requires strong acid co-catalyst for π-benzyl complex formation. berkeley.edu |

Hydroarylation and C–C Bond Formation

Hydroarylation, the addition of an aromatic C-H bond across an alkene, is a powerful tool for C-C bond formation. Catalytic systems based on iridium and palladium are particularly effective for the hydroarylation of vinyl ethers. acs.orgrsc.org These reactions can be directed to achieve high levels of selectivity.

The general mechanism involves the activation of an aromatic C-H bond by the metal center, forming a metal-aryl hydride intermediate. The vinyl ether then inserts into the metal-hydride or metal-aryl bond. The final step is a reductive elimination that forms the C-C bond and regenerates the active catalyst.

Controlling the regioselectivity (i.e., linear vs. branched product) and stereoselectivity is a central challenge in hydroarylation. For vinyl ethers like this compound, addition can occur at either the α- or β-position of the vinyl group.

Regioselectivity: The outcome of the reaction is highly dependent on the catalyst system and the presence of directing groups. rsc.orgnih.gov For instance, iridium-catalyzed hydroarylation of vinyl ethers with aromatic compounds containing nitrogen directing groups (like pyridines or azoles) has been shown to be highly branch-selective. acs.orgrsc.org The directing group coordinates to the metal center, positioning the catalyst for C-H activation at a specific site (e.g., ortho-position) and guiding the subsequent insertion of the vinyl ether to favor the branched product. rsc.org DFT studies on palladium-catalyzed arylations have shown that regioselectivity is sensitive to factors like the ligand, base, and palladium source, with the electron richness of the metal center playing a key role. nih.gov

Stereoselectivity: Asymmetric hydroarylation can be achieved by using chiral ligands on the metal catalyst. Hydroxoiridium catalysts paired with chiral phosphine (B1218219) ligands, such as (R,R)-QuinoxP*, have been successfully used for the asymmetric hydroarylation of various alkyl vinyl ethers with 2-aryl-substituted azoles, yielding products with high enantioselectivity (e.g., 84–96% ee). rsc.org Similarly, a synergistic approach using both copper(I) hydride and palladium catalysis with chiral ligands has enabled the enantioselective hydroarylation of styrenes to form 1,1-diarylalkanes. nih.govacs.org This dual catalytic cycle involves an enantioselective hydrocupration of the alkene to form a stereodefined organocopper intermediate, which then undergoes transmetalation to a palladium complex, leading to the final chiral product. acs.org

| Catalyst System | Substrate Type | Key Feature | Selectivity Outcome | Reference |

| [Ir(OH)(cod)]₂ / Chiral Phosphine | Vinyl Ether + Azole | N-H directing group | High branch-selectivity & enantioselectivity | rsc.org |

| Iridium / Chiral Diene | Vinyl Ether + N-Aromatic | Directing Group | Good enantioselectivity | acs.org |

| Cobalt-phosphine/carbene | Styrene | Chelation-assistance | Switchable between branched and linear products | acs.org |

| CuH / Palladium / Chiral Ligands | Styrene | Dual catalytic cycle | High enantioselectivity for 1,1-diarylalkanes | acs.org |

Influence of Catalysts and Additives on Reaction Pathways

Catalysts and additives are pivotal in directing the reaction pathways of vinyl ethers, often determining both the yield and the selectivity of the desired product. In reactions such as the Mizoroki-Heck arylation, which involves the palladium-catalyzed reaction of an aryl halide with an alkene, the choice of catalyst, solvent, base, and additives is crucial for controlling activity and selectivity. rsc.org For electron-rich alkenes like vinyl ethers, this reaction can lead to a mixture of regioisomeric products (α- and β-arylation). rsc.org The specific combination of these factors can steer the reaction toward a single isomer. rsc.org

Lewis acids are also effective catalysts for reactions involving vinyl ethers. For instance, the cationic polymerization of vinyl ethers can be controlled to produce stereoregular polymers. This catalyst-controlled approach relies on chiral counterions to direct the stereochemistry of monomer addition to the growing polymer chain. nsf.gov Acid catalysts are also fundamental in the hydrolysis of vinyl ethers, which proceeds via rate-determining proton transfer from the catalyst to the substrate to form an alkoxycarbocation intermediate. cdnsciencepub.comrsc.org

The table below illustrates the effect of different catalytic systems on the outcomes of typical vinyl ether reactions.

| Reaction Type | Catalyst System | Additive/Solvent | Typical Outcome |

| Mizoroki-Heck Arylation | Palladium complex (e.g., Pd(OAc)₂) | Base, Ligand (e.g., phosphine) | Controlled α- or β-arylation of the vinyl group. rsc.org |

| Cationic Polymerization | TiCl₄ / Chiral BINOL-derived phosphoric acid | Lewis basic additives (e.g., THF) | Stereoselective formation of isotactic poly(vinyl ether). nsf.gov |

| Hydrolysis | Hydronium ion (e.g., from HClO₄) | Aqueous solution | Cleavage of the vinyl ether to an aldehyde/ketone and an alcohol. cdnsciencepub.com |

| Transetherification | Palladium acetate (B1210297) / 1,10-phenanthroline | Dichloromethane | Exchange of the alkoxy group with another alcohol. academie-sciences.fr |

Hydrogenation of Vinyl Ether Moieties

The vinyl group of this compound can be readily reduced to an ethyl group through catalytic hydrogenation. This transformation is a sustainable and atom-economic method for converting unsaturated double bonds. mdpi.com Palladium-on-carbon (Pd/C) catalysts are highly effective for this purpose, typically providing high conversion and selectivity under mild conditions, such as room temperature and moderate hydrogen pressure. mdpi.comresearchgate.net

A potential side reaction during the hydrogenation of vinyl ethers is the hydrogenolysis of the C-O bond, which would lead to the cleavage of the ether linkage. mdpi.com However, palladium catalysts are generally less active in hydrogenolysis compared to platinum-based systems under mild conditions, allowing for the selective hydrogenation of the C=C bond. mdpi.com The choice of catalyst support and palladium precursor can be adjusted to achieve high selectivity for the desired ethyl ether product, often exceeding 95%. mdpi.comresearchgate.net

The following table summarizes the performance of different palladium catalysts in the hydrogenation of vinyl derivatives, highlighting the high selectivity achievable for the desired saturated ether product.

| Catalyst | Substrate Example | Conversion (%) | Selectivity to Ethyl Ether (%) |

| 2% Pd on Nanoglobular Carbon | Benzyl (B1604629) Vinyl Ether | >98 | 98 |

| 5% Pd on MWCNTs | Nonyl Vinyl Ether | ~100 | >95 |

| 2% Pd from Palladium Acetate | Benzyl Vinyl Ether | ~100 | >95 |

Data adapted from studies on various vinyl ethers under mild hydrogenation conditions (295 K, 1.0 MPa H₂). mdpi.comresearchgate.net

C-O Bond Cleavage and Functionalization

The cleavage of the C-O bond in aryl and vinyl ethers is a challenging but valuable transformation that enables the conversion of these stable compounds into other functional groups. nih.govwikipedia.org In recent years, significant progress has been made in developing catalytic systems for C-O bond activation under mild conditions. nih.govresearchgate.net These methods often employ transition metal catalysts, including nickel, ruthenium, and cobalt, to facilitate cross-coupling reactions where the ether group serves as a leaving group, analogous to a halide in traditional cross-coupling. nih.govresearchgate.netnih.gov

For a substrate like this compound, two distinct C-O bonds could potentially be cleaved: the vinyl C(sp²)-O bond and the aryl C(sp²)-O bond. Cleavage of the vinyl C-O bond can be achieved with specific reagents like samarium(II) iodide complexes. acs.org Ruthenium-catalyzed redox-neutral processes have been developed for cleaving the C-O bond in related 2-aryloxy-1-arylethanols, which proceeds through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov

Acid-catalyzed hydrolysis represents a classical method for C-O bond cleavage in vinyl ethers. The reaction is initiated by the protonation of the vinyl group's β-carbon, which is the rate-determining step. rsc.org This generates a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water to yield, after deprotonation, a hemiacetal that rapidly decomposes to an aldehyde (acetaldehyde in this case) and the corresponding phenol (B47542), 2-(propan-2-yl)phenol.

Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. masterorganicchemistry.com The vinyl ether moiety in this compound can serve as an effective dienophile. The ether oxygen atom is an electron-donating group, which increases the electron density of the C=C double bond. youtube.com This makes the vinyl ether an electron-rich dienophile, well-suited to react with electron-poor dienes (dienes substituted with electron-withdrawing groups). masterorganicchemistry.com

The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. youtube.com The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by the electronic properties of the substituents. youtube.com The stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-dienophile will result in a cis-substituted cyclohexene (B86901) ring.

| Diene Type | Dienophile | Expected Reactivity |

| Electron-deficient (e.g., with -CN, -C(O)R groups) | Electron-rich (e.g., Vinyl Ether) | High |

| Electron-rich (e.g., with -OR, -NR₂ groups) | Electron-deficient (e.g., Maleic anhydride) | High |

| Electron-rich | Electron-rich | Low |

The structure of this compound and its derivatives allows for intramolecular cyclization reactions that involve the aromatic ring. A notable example is the thermal ortho-substitution of phenols by vinyl ethers. Pyrolysis of a phenol with a vinyl ether can lead to the formation of an ortho-alkylated phenol. researchgate.net This reaction is believed to proceed through an ene-type mechanism. For this compound, this could manifest as an intramolecular rearrangement or reaction with an external phenol to functionalize the ortho position of the phenolic ring. researchgate.net

Another relevant transformation is the Claisen-type rearrangement. While the classic Claisen rearrangement involves allyl aryl ethers, related mdpi.commdpi.com-sigmatropic rearrangements can be designed for other systems. researchgate.net Computational studies and experimental work have shown that benzyl alkynyl ethers can undergo dearomative Claisen-type rearrangements followed by cyclization cascades to form complex polycyclic structures. acs.org Such pathways could potentially be explored for derivatives of this compound to construct novel molecular frameworks.

Exchange Reactions involving Vinyl Ethers

Vinyl ether exchange, or transetherification, is a reaction where the vinyl group is transferred from one alcohol to another. This process is typically catalyzed by transition metal complexes, most notably those of palladium and mercury. academie-sciences.frgoogle.com For this compound, this reaction would involve reacting it with a different alcohol (R'-OH) in the presence of a suitable catalyst.

The reaction proceeds via an equilibrium, and can be driven to completion by using a large excess of one of the reactants. academie-sciences.fr Palladium catalysts, such as those generated in situ from palladium(II) acetate and a ligand like 1,10-phenanthroline, have been shown to be highly efficient for this transformation, allowing the synthesis of various functionalized vinyl ethers under mild conditions. academie-sciences.fr Historically, mercury salts like mercuric acetate were also used, but their toxicity has led to the development of alternative catalysts. google.comnjchm.com

The general equation for this exchange reaction is: CH₂=CH-O-Ar + R'-OH ⇌ CH₂=CH-O-R' + Ar-OH (where Ar = 2-(propan-2-yl)phenyl)

The efficiency of the reaction depends on several parameters, including the nature of the catalyst, the solvent, the temperature, and the molar ratio of the reactants. academie-sciences.fr

Radical-Mediated Transformations

No specific research data was found for radical-mediated addition reactions to the ethenyloxy group of this compound. While vinyl ethers, in general, can participate in radical reactions, the specific reaction conditions, products, and mechanisms for this compound have not been reported.

There is no available research detailing radical-mediated cyclization processes involving this compound. Studies on analogous aryl vinyl ethers have explored radical cation cycloadditions, but these are distinct from neutral radical cyclizations and have not been reported for this specific substrate.

Theoretical and Computational Chemistry Studies on 1 Ethenyloxy 2 Propan 2 Yl Benzene and Its Reactions

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 1-(Ethenyloxy)-2-(propan-2-yl)benzene at the atomic level. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule.

Conformational Analysis and Energetics

The structure of this compound is characterized by several rotatable bonds, specifically the C-O bonds of the ether linkage and the C-C bond connecting the isopropyl group to the benzene (B151609) ring. Rotation around these bonds gives rise to various conformers, each with a distinct spatial arrangement and energy.

Conformational analysis through computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would involve systematically rotating these bonds and calculating the potential energy of the resulting structures. This process identifies the stable conformers (local minima on the potential energy surface) and the transition states that separate them. The key factors influencing the stability of different conformers include:

Steric Hindrance : The bulky isopropyl group and the ethenyloxy group can sterically interact, leading to repulsion that destabilizes certain conformations. The most stable conformer would likely minimize the steric clash between these two substituents.

Conjugation : The orientation of the ethenyloxy group relative to the benzene ring affects the overlap between the p-orbitals of the vinyl group, the oxygen atom, and the aromatic ring. A planar arrangement would maximize p-orbital overlap, enhancing electronic delocalization and stabilizing the conformer.

A hypothetical conformational search would yield a set of low-energy structures. The global minimum would represent the most populated conformation at equilibrium. The relative energies of other conformers determine their population according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~0° (Planar) | ~60° (Gauche) | 0.00 |

| B | ~90° (Perpendicular) | ~60° (Gauche) | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful model that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. youtube.comwikipedia.org

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring, the oxygen lone pairs, and the vinyl group's π-system. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or an electron donor in charge-transfer interactions.

LUMO : The LUMO is the orbital that is most likely to accept electrons. The LUMO will be an antibonding orbital, likely a π* orbital distributed over the benzene ring and the vinyl group. The energy of the LUMO relates to the electron affinity and the molecule's ability to act as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites of reaction. For electrophilic attack, the reaction will likely occur at atoms where the HOMO has the largest coefficient. youtube.com For nucleophilic attack, the reaction will target atoms where the LUMO is localized.

Table 2: Predicted Frontier Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -8.5 to -9.5 | Benzene Ring, Vinyl Group π-system, Oxygen | Nucleophilic / Site of Electrophilic Attack |

| LUMO | -0.5 to -1.5 | Benzene Ring, Vinyl Group π*-system | Electrophilic / Site of Nucleophilic Attack |

Note: These energy values are typical for similar aromatic ethers and serve as an estimation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energies

For any proposed reaction involving this compound, such as electrophilic addition to the vinyl group or aromatic substitution, computational methods can be used to locate the transition state (TS) on the potential energy surface. The TS is a first-order saddle point, representing the maximum energy point along the minimum energy reaction path. nih.gov

Characterizing the TS involves:

Geometry Optimization : Finding the precise atomic arrangement of the TS.

Frequency Calculation : Confirming the structure as a true TS by identifying exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. nih.gov For instance, in a Diels-Alder reaction where the vinyl group acts as a dienophile, computational studies could compare concerted versus stepwise mechanisms by locating the respective transition states and intermediates. uni.luwindows.net The pathway with the lower activation energy would be the kinetically favored one.

Solvent Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways:

Explicit Solvent Models : A number of solvent molecules are included directly in the calculation. This is computationally expensive but captures specific interactions like hydrogen bonding.

Implicit (Continuum) Solvent Models : The solvent is represented as a continuous medium with a characteristic dielectric constant. This approach, such as the Polarizable Continuum Model (PCM), is computationally efficient and effective at modeling bulk electrostatic effects. chemrxiv.org

For reactions involving polar or charged intermediates or transition states, polar solvents would provide stabilization, lowering the activation energy and accelerating the reaction. Conversely, non-polar solvents would have a lesser effect. Modeling a reaction of this compound in different solvents would allow for a quantitative prediction of how the reaction pathway and rate change with the medium. chemrxiv.org

Catalysis Design and Optimization using Computational Methods

Computational chemistry is a powerful tool for designing and optimizing catalysts for specific reactions. rsc.orgmdpi.com For reactions involving this compound, such as a cross-coupling or hydroformylation reaction, computational methods can be used to:

Screen Potential Catalysts : By calculating the reaction profiles for a range of candidate catalysts (e.g., different metal centers or ligand systems), researchers can identify the most promising candidates for experimental testing.

Understand Catalytic Cycles : DFT calculations can elucidate the mechanism of a catalytic cycle, identifying the structures and energies of all intermediates and transition states. This helps in identifying the rate-determining step.

Optimize Catalyst Structure : By systematically modifying the catalyst structure (e.g., the steric and electronic properties of ligands) and calculating the effect on the activation energy of the rate-determining step, the catalyst can be rationally designed for higher activity and selectivity. rsc.org

For example, in a hypothetical acid-catalyzed hydrolysis of the vinyl ether group, computational models could be used to compare the efficacy of different Lewis or Brønsted acids by calculating the activation barriers for the protonation step.

Crystal Structure Prediction for Related Organic Compounds

The prediction of the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as "crystal structure prediction" (CSP). The goal of CSP is to identify the most thermodynamically stable crystal packing arrangements, which correspond to the global and low-lying local minima on the lattice energy surface. For a molecule like this compound, with its conformational flexibility arising from the ether linkage and the isopropyl group, the energy landscape is expected to be complex, featuring numerous potential polymorphs.

Computational CSP methodologies typically involve a multi-step process. Initially, a wide range of possible crystal packing arrangements is generated using search algorithms. These structures are then ranked based on their lattice energies, which are calculated using force fields or, for higher accuracy, a combination of quantum mechanical and force field methods (QM/MM).

The final stage of CSP involves the validation of the predicted structures against experimental data, typically from X-ray diffraction. In the absence of experimental data for this compound, the predicted low-energy structures remain hypothetical but provide valuable targets for future experimental crystallization studies.

Computational Studies on Polymerization Processes

The vinyl ether group in this compound makes it a monomer candidate for cationic polymerization. Computational studies are instrumental in elucidating the mechanisms of these complex reactions, particularly in understanding and controlling the stereochemistry of the resulting polymer.

The stereocontrol in the cationic polymerization of vinyl ethers is a topic of significant research interest, as it determines the properties of the resulting polymer. nsf.govdigitellinc.com Computational modeling, particularly using Density Functional Theory (DFT), has been employed to investigate the factors that govern the stereoselectivity of these reactions.

For a monomer like this compound, the bulky ortho-isopropyl group is expected to exert a significant steric influence on the approaching monomer during the propagation step. DFT calculations can be used to model the transition states for the addition of the monomer to the propagating carbocationic chain end. By comparing the energies of the transition states leading to isotactic and syndiotactic enchainment, the preferred stereochemical outcome can be predicted.

Recent studies on the cationic polymerization of other ortho-substituted phenyl vinyl ethers have shown that blocking the ortho-positions can favor vinyl-addition reactions over undesirable side reactions. acs.org For instance, the cationic polymerization of 2,4,6-trimethylphenyl vinyl ether was found to proceed in a living manner. acs.org This suggests that the ortho-isopropyl group in this compound could similarly direct the polymerization towards a more controlled process.

The table below illustrates the effect of ortho-substitution on the stereocontrol of cationic polymerization for a series of hypothetical substituted phenyl vinyl ethers, based on general principles and findings for related systems.

| Monomer | Ortho-Substituent | Predicted Predominant Tacticity | Rationale |

| Phenyl vinyl ether | -H | Atactic | Minimal steric hindrance allows for non-selective monomer addition. |

| 1-(Ethenyloxy)-2-methylbenzene | -CH₃ | Moderately Isotactic | The methyl group provides some steric bias for a preferred monomer approach. |

| This compound | -CH(CH₃)₂ | Highly Isotactic | The bulky isopropyl group creates a significant steric barrier, strongly favoring a specific orientation of the incoming monomer. |

| 1-(Ethenyloxy)-2,6-dimethylbenzene | -CH₃ (x2) | Very Highly Isotactic | Two ortho-substituents would create a highly constrained environment at the propagating chain end, leading to high stereoselectivity. |

The choice of catalyst and co-catalyst (ligand) is crucial in controlling the activity and selectivity of cationic polymerization. Computational studies can model the interactions between the monomer, the propagating chain end, and the catalyst-ligand complex. These models can reveal the role of the ligand in stabilizing the active species and in creating a chiral environment that influences stereocontrol.

For the polymerization of this compound, the use of chiral Lewis acids or Brønsted acids as catalysts, often in conjunction with bulky ligands, could be explored computationally. rsc.org DFT calculations can be used to determine the structure of the active catalytic species and to model its interaction with the monomer.

Furthermore, computational studies can shed light on the phenomenon of "ligand deceleration," where the presence of a ligand slows down the rate of polymerization. While seemingly counterintuitive, this deceleration can sometimes lead to an enhancement of stereoselectivity by allowing more time for the propagating chain end to adopt the conformation that leads to the desired stereochemical outcome. Modeling the kinetics of the polymerization with and without the presence of a ligand can provide a quantitative understanding of these effects.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts can then be compared with experimental data for validation. Discrepancies between the predicted and experimental spectra can point to specific structural features or conformational effects that were not fully accounted for in the computational model.

Similarly, the IR spectrum of this compound can be calculated by computing the vibrational frequencies and their corresponding intensities at the DFT level of theory. The predicted spectrum can aid in the assignment of the vibrational modes observed in the experimental IR spectrum. A study on phenyl vinyl ether has utilized DFT calculations to understand its vibrational spectra, providing a basis for similar analyses on its substituted derivatives. nih.gov

The following table presents a hypothetical comparison of predicted and (notionally) experimental spectroscopic data for this compound, based on known trends for similar compounds.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) | Key Features |

| ¹H NMR (δ, ppm) | Vinyl protons: 4.0-4.5, 6.5-6.7; Aromatic protons: 6.9-7.3; Isopropyl CH: 3.1-3.4; Isopropyl CH₃: 1.2-1.4 | Consistent with predicted ranges | Characteristic signals for the vinyl, aromatic, and isopropyl groups. The ortho-substitution would lead to a specific splitting pattern for the aromatic protons. |

| ¹³C NMR (δ, ppm) | Vinylic carbons: ~90, ~150; Aromatic carbons: 115-155; Isopropyl carbons: ~25, ~22 | Consistent with predicted ranges | The chemical shifts of the aromatic carbons would be sensitive to the electronic effects of the ethenyloxy and isopropyl substituents. |

| IR (cm⁻¹) | C=C stretch (vinyl): ~1640; C-O-C stretch: ~1220; Aromatic C-H bend (ortho-subst.): ~750 | Consistent with predicted values | Strong bands corresponding to the vinyl ether functionality and the ortho-substituted benzene ring. |

The validation of these predicted spectroscopic properties against experimental data is a critical step. A good agreement between theory and experiment provides confidence in the accuracy of the computational model and its ability to describe the electronic and structural properties of the molecule.

Advanced Spectroscopic and Crystallographic Methodologies in the Research of 1 Ethenyloxy 2 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to map out the carbon framework and the relative positions of protons, providing a detailed picture of the molecule's architecture.

¹H and ¹³C NMR for Connectivity and Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in 1-(ethenyloxy)-2-(propan-2-yl)benzene.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, distinct signals are expected for the vinyl, isopropyl, and aromatic protons. The vinyl protons typically appear as a characteristic AMX spin system, with the proton on the carbon attached to the oxygen resonating further downfield. The isopropyl group shows a septet for the methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. chemicalbook.com The four protons on the disubstituted aromatic ring would present as complex multiplets.

The ¹³C NMR spectrum, usually recorded with proton decoupling, shows a single peak for each unique carbon atom. pressbooks.pub The chemical shifts indicate the type of carbon (aliphatic, aromatic, vinylic) and the influence of adjacent electronegative atoms like oxygen. oregonstate.edu Carbons of the ethenyloxy group appear in the vinylic region, with the carbon atom bonded to oxygen being significantly deshielded and appearing further downfield. researchgate.netlibretexts.org The aromatic carbons resonate in the typical range of 110-160 ppm, while the aliphatic carbons of the isopropyl group are found upfield. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts No experimental NMR data for the specific compound this compound were found in the searched sources. The following table is based on predicted values derived from analogous compounds like 2-isopropylphenol (B134262) and phenyl vinyl ether. chemicalbook.comchemicalbook.comspectrabase.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.2 (d, 6H) | ~22 |

| Isopropyl CH | ~3.2 (septet, 1H) | ~26 |

| Vinyl CH₂ (cis to OAr) | ~4.4 (dd, 1H) | ~95 |

| Vinyl CH₂ (trans to OAr) | ~4.7 (dd, 1H) | |

| Vinyl CH | ~6.6 (dd, 1H) | ~148 |

| Aromatic CHs | ~6.9 - 7.3 (m, 4H) | ~117-127 |

| Aromatic C-O | ~154 | |

| Aromatic C-iPr | ~136 |

d: doublet, dd: doublet of doublets, septet: septet, m: multiplet

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between the isopropyl methine proton and the methyl protons. It would also confirm the connectivity within the vinyl group, showing cross-peaks between the three vinyl protons. Correlations between adjacent protons on the aromatic ring would also be visible, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For instance, the proton doublet at ~1.2 ppm would correlate with the carbon signal at ~22 ppm, confirming their assignment to the isopropyl methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and substitution patterns. A key NOESY correlation would be expected between the protons of the vinyl group and the methine proton of the nearby isopropyl group, confirming their ortho relationship on the benzene (B151609) ring.

Expected 2D NMR Correlations

| Technique | Correlating Protons (¹H-¹H COSY) | Correlating Nuclei (¹H-¹³C HSQC) | Correlating Protons (¹H-¹H NOESY) |

| Isopropyl | CH ↔ CH₃ | CH ↔ C-aliphatic; CH₃ ↔ C-aliphatic | CH ↔ Aromatic H; CH ↔ Vinyl H |

| Vinyl | CH=CH₂ (geminal & vicinal) | CH= ↔ C-vinyl; =CH₂ ↔ C-vinyl | Vinyl Hs ↔ Aromatic H; Vinyl Hs ↔ Isopropyl CH |

| Aromatic | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Ar-H ↔ Ar-C | Aromatic H ↔ Isopropyl CH; Aromatic H ↔ Vinyl H |

Application in Monitoring Reaction Progress and Polymerization

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. The synthesis of this compound, for example via a transetherification reaction, could be monitored by ¹H NMR. academie-sciences.fr The disappearance of the starting alcohol's signals and the appearance of the characteristic vinyl proton signals would indicate the progress of the reaction, allowing for optimization of reaction conditions.

Furthermore, this compound can undergo polymerization at the vinyl group. NMR is instrumental in studying these polymerization reactions. rsc.org By monitoring the decrease in the intensity of the vinyl monomer's NMR signals and the appearance of broad signals corresponding to the new polymer backbone, one can determine the reaction kinetics and conversion rates. pageplace.de Changes in the polymer's NMR spectrum over time can also provide information about its structure and tacticity. rsc.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₄O. The calculated exact mass for the neutral molecule is 162.1045 g/mol . HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thus confirming the compound's identity. nih.gov This technique is particularly crucial for verifying the synthesis of a new compound or identifying an unknown.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is ideal for analyzing complex mixtures, identifying the components, and quantifying their relative amounts. acs.org

In the context of this compound, GC would first separate it from reaction byproducts, residual starting materials, or other components in a sample based on its volatility and interaction with the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI).

The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the molecule's mass, as well as a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that aids in structural identification. For aromatic ethers, the molecular ion peak is typically prominent. whitman.eduwhitman.edu Key fragmentation pathways for this compound would likely include:

Loss of a methyl group from the isopropyl moiety, leading to a stable benzylic cation.

Loss of the entire isopropyl group .

Cleavage of the vinyl group . acs.org

α-cleavage at the ether bond, which is a characteristic fragmentation for ethers. miamioh.edulibretexts.org

This detailed fragmentation analysis, often compared against spectral libraries, provides definitive structural confirmation of the compound within a mixture. whitman.edu

Secondary Ion Mass Spectrometry (SIMS) for Surface Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used for the chemical and imaging analysis of solid materials. manchester.ac.uktaylorfrancis.com The methodology involves bombarding a sample surface with a primary ion beam under high vacuum conditions. This bombardment causes the sputtering of atoms and molecular fragments from the surface, a fraction of which are ionized. These ejected secondary ions are then directed into a mass analyzer to separate them based on their mass-to-charge ratio, generating a mass spectrum that provides detailed information about the surface chemistry with sub-monolayer sensitivity. manchester.ac.uk

In the context of this compound, SIMS could be employed to characterize the surface of materials where this compound is present, for instance, as a residue, a component in a polymer blend, or an additive. researchgate.net The technique's high sensitivity would allow for the detection of trace amounts of the compound on a given substrate. The resulting mass spectrum would exhibit characteristic fragment ions corresponding to the structure of this compound.

Analysis of the fragmentation pattern would be key to identifying the molecule on a surface. Expected characteristic secondary ions would include:

The molecular ion (M+).

Fragments corresponding to the loss of the vinyl group (-CH=CH₂).

Fragments from the cleavage of the isopropyl group, such as [M - CH(CH₃)₂]+.

Ions representing the substituted benzene ring.

Smaller fragments characteristic of the aromatic and aliphatic components.

Furthermore, SIMS can perform depth profiling, where the primary ion beam slowly etches away the surface, allowing for the analysis of the chemical composition as a function of depth. scispace.com This would be valuable in studying the distribution of this compound within the near-surface region of a material. Imaging SIMS could also map the lateral distribution of the compound across a surface with high spatial resolution. manchester.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and analyzing the molecular vibrations of a compound. While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the molecule.

For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring, the vinyl ether group, and the isopropyl substituent. Based on data from analogous compounds like phenyl vinyl ether and substituted benzenes, a detailed assignment of the principal vibrational modes can be predicted. nist.govresearchgate.netnih.gov

Key Vibrational Modes for this compound:

Aromatic Ring: The benzene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. In-plane C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern (in this case, 1,2-disubstitution), are expected in the 750-850 cm⁻¹ range.

Ethenyloxy Group: The vinyl group will show a C=C stretching vibration around 1620-1640 cm⁻¹. The =C-H stretching modes will be observed above 3000 cm⁻¹. The C-H out-of-plane bending (wagging) of the vinyl group is expected as a strong band in the IR spectrum around 960 cm⁻¹. nih.gov The C-O-C ether linkage will produce characteristic asymmetric and symmetric stretching bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Propan-2-yl (Isopropyl) Group: Aliphatic C-H stretching vibrations from the isopropyl methyl and methine groups will appear in the 2850-2970 cm⁻¹ region. Characteristic C-H bending vibrations for the isopropyl group (e.g., a doublet around 1370-1385 cm⁻¹) are also expected.

The table below summarizes the predicted key vibrational frequencies and their assignments.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| ν(=C-H) | Aromatic & Vinyl | 3050 - 3100 | Medium / Strong |

| ν(C-H) | Isopropyl | 2870 - 2970 | Strong / Strong |

| ν(C=C) | Vinyl | ~1640 | Medium / Strong |

| ν(C=C) | Aromatic | 1450 - 1600 | Medium-Strong / Strong |

| δ(C-H) | Isopropyl | 1370 - 1385 | Medium / Medium |

| ν(C-O-C) asym. | Ether | 1200 - 1250 | Strong / Weak |

| ν(C-O-C) sym. | Ether | 1000 - 1050 | Medium / Medium |

| γ(=C-H) | Vinyl | ~960 | Strong / Weak |

| γ(C-H) | Aromatic (1,2-subst.) | 750 - 850 | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. pharmatutor.org This technique is particularly useful for studying molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, such as those with π-bonds or non-bonding (n) electrons. tanta.edu.eg

The molecule this compound contains a substituted benzene ring, which is a primary chromophore. The ethenyloxy group is conjugated with the benzene ring, which extends the π-electron system. This conjugation, along with the lone pair of electrons on the ether oxygen, significantly influences the electronic transitions.

The UV-Vis spectrum is expected to show absorptions arising from two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net For the benzene chromophore, these transitions give rise to characteristic absorption bands. The primary bands for unsubstituted benzene are near 184 nm and 204 nm, with a weaker, fine-structured secondary band around 255 nm. hnue.edu.vn

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the ether oxygen, to an antibonding π* orbital of the conjugated system. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have much lower intensity (are "forbidden") compared to π → π* transitions. pharmatutor.org

The presence of the ethenyloxy and isopropyl substituents on the benzene ring will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The oxygen atom of the ether acts as an auxochrome, donating electron density to the aromatic ring, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. The conjugation with the vinyl group further extends the π-system, contributing to this red shift.

| Transition Type | Orbitals Involved | Expected λmax Region (nm) | Description |

|---|---|---|---|

| π → π | π (Aromatic/Vinyl) → π | 200 - 230 | High-intensity band (K-band) due to the extended conjugated system. |

| π → π | π (Aromatic) → π | 260 - 280 | Lower intensity band (B-band) derived from the benzene secondary band, shifted and intensified by substituents. |

| n → π | n (Oxygen) → π | > 280 | Very low intensity, often submerged by the stronger π → π* bands. |

X-Ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice to build an electron density map, from which the precise positions of atoms can be determined.

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. mdpi.comrsc.org This analysis would yield highly precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Key structural parameters that would be determined include:

The C-C bond lengths within the benzene ring, revealing any distortions from perfect hexagonal symmetry due to the bulky ortho-substituents.

The C-O and C=C bond lengths of the ethenyloxy group.

The bond lengths and angles associated with the isopropyl group.

The torsion angles defining the orientation of the ethenyloxy and isopropyl groups relative to the plane of the benzene ring. This conformational information is crucial for understanding steric interactions between the adjacent substituents.

This precise geometric data serves as a benchmark for validating the results of computational chemistry models and provides fundamental insight into the molecule's steric and electronic properties. acs.org

Beyond the structure of a single molecule, high-resolution crystallographic studies reveal how molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions. rsc.org For a non-polar molecule like this compound, the dominant forces would be van der Waals interactions.

A detailed analysis of the crystal packing would allow for the characterization of:

van der Waals forces: The primary interactions responsible for holding the molecules together in the solid state.

C-H···π interactions: Potential weak hydrogen bonds where C-H bonds from the alkyl groups of one molecule interact with the π-electron cloud of the benzene ring of a neighboring molecule. mdpi.com

π-π stacking: Interactions between the aromatic rings of adjacent molecules. The bulky isopropyl group might sterically hinder efficient face-to-face π-stacking, possibly leading to offset or edge-to-face arrangements. nih.gov

Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material, such as its melting point and density.

A significant challenge in the crystallographic study of this compound is obtaining diffraction-quality single crystals. Many simple aromatic ethers are liquids or low-melting solids at room temperature. tandfonline.com Therefore, crystal growth would likely require specialized techniques such as in-situ cryo-crystallization, where a liquid sample is frozen slowly on the diffractometer.

Further challenges could include:

Polymorphism: The ability of the compound to crystallize in multiple different packing arrangements (polymorphs), which can complicate analysis.

Twinning: A phenomenon where two or more separate crystal lattices are intergrown, which can make the diffraction data difficult to interpret.

Disorder: The bulky and flexible isopropyl or ethenyloxy groups may adopt multiple orientations within the crystal lattice, leading to structural disorder that can degrade the quality of the final structural model.

Overcoming these challenges is essential to successfully determine the crystal structure and gain a complete understanding of the molecule's solid-state conformation and interactions.

Hyperspectral Imaging and Spatially Resolving Optics in Chemical Analysis

The application of advanced spectroscopic techniques, particularly hyperspectral imaging (HSI) and spatially resolving optics, offers powerful methodologies for the non-invasive chemical analysis of substances, including aromatic compounds like this compound. These techniques provide not only spectral information for chemical identification but also spatial distribution of chemical components within a sample, which is invaluable in various research and industrial contexts.

Hyperspectral imaging integrates conventional imaging and spectroscopy to acquire a "hypercube" of data, where each pixel in the image contains a complete spectrum. nih.govmdpi.com This allows for the identification and mapping of different chemical constituents within a heterogeneous sample. The technique is not limited to the visible spectrum and often utilizes near-infrared (NIR) and short-wave infrared (SWIR) regions, where many organic molecules exhibit characteristic vibrational overtones and combination bands. nih.govnireos.com

In the context of analyzing a substituted benzene derivative such as this compound, HSI could be employed to study its distribution in a mixture, monitor its synthesis in real-time, or assess its degradation under various environmental conditions. nih.gov The distinct chemical functionalities within the molecule—the vinyl ether group, the isopropyl substituent, and the aromatic ring—would be expected to produce a unique spectral signature.

Spatially resolving optics, often coupled with spectroscopic methods, enable the examination of a sample with high spatial resolution. This can be crucial for understanding the micro-distribution of a compound on a surface or within a matrix. For instance, in materials science, understanding the spatial arrangement of an additive like this compound within a polymer blend can be critical to the final properties of the material. mdpi.com

Detailed Research Findings

While specific research applying hyperspectral imaging to this compound is not extensively documented in publicly available literature, the principles of the technique can be applied based on the analysis of structurally related compounds. For example, the vinyl ether moiety has a characteristic C=C stretching vibration, and the aromatic ring possesses distinct C-H stretching and bending modes. The isopropyl group also has specific C-H vibrational modes. These features can be targeted for identification and mapping.

The table below illustrates the potential spectral regions of interest for the key functional groups in this compound when analyzed using hyperspectral imaging in the near-infrared and infrared regions.

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Potential for HSI Detection |

| Vinyl Ether (-O-CH=CH₂) | =C-H Stretch | 3100-3000 | High |

| C=C Stretch | 1650-1600 | High | |

| C-O-C Stretch | 1300-1000 | Moderate | |

| Aromatic Ring (Benzene) | Aromatic C-H Stretch | 3100-3000 | High |

| Aromatic C=C Stretch | 1600-1450 | High | |

| C-H Out-of-Plane Bend | 900-675 | Moderate | |

| Isopropyl (-CH(CH₃)₂) | C-H Stretch | 2980-2850 | High |

| C-H Bend | 1470-1365 | Moderate |

Further detailed analysis could involve chemometric techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, applied to the hyperspectral data to differentiate the spectrum of this compound from other components in a mixture. This approach has been successfully used in diverse fields, from the analysis of pharmaceutical tablets to the identification of pigments in historical paintings. nireos.comresearchoutreach.org

The spatial resolution achievable with these techniques is dependent on the specific instrumentation and experimental setup. Modern hyperspectral imaging systems can achieve resolutions from the micrometer to the millimeter scale, allowing for detailed chemical mapping of surfaces and cross-sections. nih.gov

The following table provides a hypothetical comparison of different hyperspectral imaging techniques that could be applied to the analysis of this compound, highlighting their respective advantages and potential applications.

| Technique | Spectral Range | Typical Spatial Resolution | Key Advantages | Potential Applications for this compound |

| NIR-HSI | 900-1700 nm | 1-10 µm | Fast acquisition, good for overtone and combination bands of C-H, O-H, N-H groups. | Purity analysis, monitoring of polymerization reactions involving the vinyl group. |

| SWIR-HSI | 1000-2500 nm | 5-50 µm | Deeper sample penetration than NIR, sensitive to a wider range of vibrational modes. nih.gov | Contaminant detection, analysis of distribution in solid matrices. |

| FTIR-HSI | 4000-400 cm⁻¹ | 3-20 µm | High chemical specificity based on fundamental vibrations, provides detailed molecular structure information. | Identification of isomers, study of intermolecular interactions. |

Potential Future Research Directions and Emerging Methodologies for 1 Ethenyloxy 2 Propan 2 Yl Benzene

Development of Sustainable Synthetic Routes

The future synthesis of 1-(ethenyloxy)-2-(propan-2-yl)benzene will likely be dominated by the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Research in this area is expected to focus on minimizing environmental impact, enhancing energy efficiency, and utilizing renewable resources.

One promising avenue is the adoption of enzymatic catalysis . Lipases, for instance, have demonstrated efficacy in the synthesis of vinyl ether esters under mild conditions. nih.govllnl.gov Future studies could explore the use of immobilized enzymes to catalyze the vinylation of 2-(propan-2-yl)phenol, potentially using a benign vinyl donor. This biocatalytic approach offers high selectivity and reduces the need for energy-intensive purification steps.

Another sustainable strategy involves the use of biomass-derived precursors . Research has shown the feasibility of producing vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether. arxiv.orgibm.com Future investigations could explore pathways to synthesize 2-(propan-2-yl)phenol from bio-based feedstocks, thereby creating a more sustainable lifecycle for the target molecule.

Furthermore, greener chemical routes are being developed for vinylation reactions. A notable example is the use of calcium carbide in a one-pot synthesis of carbohydrate-derived vinyl ethers, employing inexpensive and environmentally friendly inorganic compounds. acs.org Adapting such a methodology for the vinylation of phenols like 2-(propan-2-yl)phenol could significantly enhance the sustainability of its production.

| Sustainable Method | Key Advantages | Potential for this compound |

| Enzymatic Catalysis | Mild reaction conditions, high selectivity, reduced waste | Direct enzymatic vinylation of 2-(propan-2-yl)phenol. |

| Biomass Precursors | Use of renewable feedstocks, reduced carbon footprint | Synthesis of the 2-(propan-2-yl)phenol precursor from bio-based sources. |

| Green Vinylation Reagents | Avoidance of hazardous materials, cost-effective | Adaptation of calcium carbide-based methods for phenolic substrates. |

Exploration of Novel Catalytic Transformations

The reactivity of the vinyl ether and the aromatic ring in this compound opens up a plethora of possibilities for novel catalytic transformations, leading to a diverse range of valuable chemical entities.

Future research will likely focus on transition metal-catalyzed cross-coupling reactions . Palladium-catalyzed methodologies, for example, have been developed for the regioselective α- and β-arylation of vinyl ethers. researchgate.net Applying these methods to this compound could yield highly functionalized and structurally complex molecules that may have applications in pharmaceuticals or materials science. The Mizoroki-Heck arylation of vinyl ethers is another area where new catalytic systems are being explored to control regioselectivity. illinois.edu

The development of stereoselective transformations is another critical research direction. The synthesis of chiral molecules is of paramount importance in drug discovery and development. Future work could involve the use of chiral catalysts to induce stereocontrol in reactions involving the vinyl ether moiety, leading to the synthesis of enantiomerically pure derivatives.

Moreover, research into C-H activation of the aromatic ring, guided by the ether functionality, could provide a direct and atom-economical way to introduce new functional groups onto the benzene (B151609) ring. This would bypass the need for pre-functionalized aromatic substrates and align with the principles of sustainable chemistry.

| Catalytic Transformation | Potential Products/Applications |

| Palladium-Catalyzed Arylation | Functionalized aryl vinyl ethers for use in organic electronics or as pharmaceutical intermediates. |

| Stereoselective Reactions | Enantiomerically pure compounds for chiral separations or as active pharmaceutical ingredients. |

| C-H Activation | Direct functionalization of the aromatic ring to create novel molecular architectures. |

Advanced Polymer Materials with Tailored Architectures

The vinyl ether group in this compound makes it a valuable monomer for the synthesis of advanced polymer materials. Future research in this area will likely focus on creating polymers with precisely controlled architectures and, consequently, tailored properties.

A significant area of exploration is living cationic polymerization . This technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled end-group functionalities. arxiv.orgyoutube.com The application of living cationic polymerization to this compound could lead to the creation of novel homopolymers and block copolymers. The bulky propan-2-yl group is expected to influence the polymer's stereochemistry and physical properties, such as its glass transition temperature and solubility.

Controlled radical polymerization techniques , such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are also being increasingly applied to vinyl ethers. nih.gov These methods offer another level of control over the polymerization process and are compatible with a wider range of functional groups. The development of cationic RAFT polymerization, in particular, has opened up new avenues for the synthesis of well-defined poly(vinyl ether)s. nih.gov

Furthermore, the synthesis of functional polymers through post-polymerization modification is a rapidly growing field. ibm.com Polymers of this compound could be designed to incorporate other reactive functionalities, either on the aromatic ring or through copolymerization, which can then be modified using "click" chemistry reactions to attach a variety of molecules, leading to materials with tailored surface properties, biocompatibility, or responsiveness to external stimuli.

| Polymerization Technique | Key Features | Potential Polymer Architectures |

| Living Cationic Polymerization | Controlled molecular weight, narrow dispersity | Well-defined homopolymers, block copolymers. |

| RAFT Polymerization | High tolerance to functional groups, controlled architecture | Functional copolymers, star polymers. |

| Post-Polymerization Modification | Versatile functionalization | Polymers with tailored side chains and properties. |

Integration of Machine Learning in Predictive Chemistry and Materials Design

The integration of machine learning (ML) is set to revolutionize the field of chemistry and materials science. For a molecule like this compound, ML can accelerate the discovery and optimization of its applications in several ways.

One key area is the prediction of polymer properties . ML models can be trained on existing polymer databases to predict the properties of a novel polymer based on its monomer structure. llnl.govacs.org For poly(this compound), ML could be used to predict properties such as its glass transition temperature, thermal stability, and mechanical properties, thus guiding experimental efforts. acs.org

ML can also be instrumental in the design of catalysts . By analyzing large datasets of catalytic reactions, ML algorithms can identify patterns and predict the performance of new catalysts for specific transformations. acs.orgu-tokyo.ac.jp This could be applied to discover optimal catalysts for the polymerization of this compound or for its selective functionalization.

Furthermore, ML can be used for reaction prediction and retrosynthesis . Transformer-based language models are being developed to predict the outcomes of polymerization reactions and to propose synthetic routes for target polymers. ibm.comarxiv.org This could significantly streamline the process of designing and synthesizing new materials based on the subject compound.

| Machine Learning Application | Potential Impact |

| Polymer Property Prediction | Rapid screening of potential polymer properties before synthesis. |

| Catalyst Design | Accelerated discovery of efficient and selective catalysts. |

| Reaction Prediction & Retrosynthesis | Automated design of synthetic pathways for novel polymers. |

In-depth Studies of Interfacial Phenomena involving Derivatives

The derivatives of this compound, particularly its polymers, are expected to exhibit interesting interfacial properties due to the interplay of the hydrophobic propan-2-yl group and the potentially functionalizable aromatic ring.

Future research could focus on the molecular design of functional polymer surfaces . By controlling the architecture and chemical composition of polymers derived from this monomer, it is possible to tailor surface properties such as hydrophobicity, adhesion, and biocompatibility. researchgate.net For example, block copolymers containing segments of poly(this compound) could self-assemble into well-defined nanostructures at surfaces.

The study of surface segregation will also be important. The propan-2-yl group, being nonpolar, may preferentially migrate to the polymer-air interface, leading to a low surface energy material. Understanding and controlling this phenomenon is crucial for applications such as coatings and adhesives.

Finally, the creation of "smart" surfaces that can respond to external stimuli is a burgeoning area of research. By incorporating responsive moieties into polymers of this compound, it may be possible to create surfaces that change their properties, such as wettability or adhesion, in response to changes in temperature, pH, or light.

| Interfacial Phenomenon | Research Focus | Potential Applications |

| Functional Polymer Surfaces | Tailoring surface properties through polymer architecture. | Biocompatible coatings, anti-fouling surfaces. |

| Surface Segregation | Controlling the surface composition of polymer films. | Low-adhesion coatings, release liners. |

| "Smart" Surfaces | Developing stimuli-responsive materials. | Sensors, switchable adhesives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.